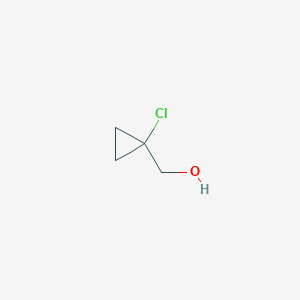

(1-Chlorocyclopropyl)methanol

Description

Structural Significance of Cyclopropyl (B3062369) Systems in Advanced Organic Synthesis

Cyclopropyl groups are more than just small rings; they are powerful tools in the hands of organic chemists. Current time information in Bangalore, IN. The defining feature of a cyclopropane (B1198618) ring is its significant angle strain, with C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbons. This strain energy, which is approximately 27.5 kcal/mol for cyclopropane itself, makes the ring susceptible to opening reactions, thereby providing a pathway to more complex molecular skeletons. nih.gov

The bonding in cyclopropanes is also unique. Described by the Walsh and Coulson-Moffitt models, the C-C bonds have a higher p-character than typical alkanes, giving them partial double-bond character. nih.gov This feature allows the cyclopropyl group to participate in conjugation and stabilize adjacent carbocations through hyperconjugation. Consequently, cyclopropane-containing molecules are not merely curiosities but are integral components in the synthesis of natural products and pharmaceuticals, where they can influence the molecule's conformation, lipophilicity, and metabolic stability. Current time information in Bangalore, IN. The high reactivity and distinct electronic properties of cyclopropyl systems make them valuable intermediates in the construction of diverse carbo- and heterocyclic frameworks. sigmaaldrich.com

Academic Research Perspectives on Halogenated Cyclopropyl Alcohols

The introduction of a halogen and a hydroxyl group onto a cyclopropane ring, as seen in (1-Chlorocyclopropyl)methanol, further enhances its synthetic utility. Halogenated cyclopropyl alcohols are of interest for their potential to undergo a variety of transformations. The hydroxyl group can be oxidized to the corresponding aldehyde or ketone, or it can be transformed into a leaving group for substitution or elimination reactions.

Research in this area often focuses on the synthesis and reactivity of these compounds. For instance, the dichlorocyclopropanation of acrylates followed by reduction is a known method to access related chlorocyclopropyl systems. nih.gov The stereochemistry of these molecules is also a critical aspect of research, as the relative orientation of the substituents can dictate the outcome of subsequent reactions. The study of reactions such as solvolysis, rearrangement, and ring-opening of halogenated cyclopropyl alcohols provides fundamental insights into the behavior of these strained systems. For example, heating a related compound, 1-chloro-2-methylcyclopentane, in methanol (B129727) leads to a mixture of substitution and elimination products, highlighting the competing reaction pathways available to such molecules. pearson.comwikipedia.org

Overview of Research Trajectories for Cyclopropylmethanol (B32771) Derivatives

Derivatives of cyclopropylmethanol are at the forefront of various research endeavors, particularly in the synthesis of complex molecular architectures and bioactive compounds. The market for cyclopropylmethanol is growing, driven by its increasing use in the pharmaceutical, agrochemical, and electronics industries. docbrown.info

A significant research trajectory involves the use of cyclopropylmethanol derivatives in ring-opening and ring-expansion reactions to synthesize larger, more complex structures. For example, terminal cyclopropylsilyl alcohols, which are derivatives of cyclopropylmethanol, have been effectively used in Prins cyclization reactions to create tetrahydropyran (B127337) scaffolds, which are common motifs in natural products. nih.govchemicalbook.com This demonstrates how the strained cyclopropyl ring can be strategically employed to drive the formation of more stable, larger rings.

Furthermore, recent advancements have focused on the direct functionalization of alcohols to introduce cyclopropane rings. Photocatalytic methods are being developed to convert alcohols into cyclopropane-containing molecules, highlighting a move towards more sustainable and efficient synthetic strategies. mdpi.com These research trends underscore the enduring importance of cyclopropylmethanol and its derivatives as versatile building blocks in the ongoing quest for new and improved synthetic methodologies.

Properties of (1-Chlorocyclopropyl)methanol

Detailed experimental physical and chemical properties for (1-Chlorocyclopropyl)methanol are not widely available in the public domain. However, key identifiers and calculated properties can be summarized.

| Property | Value | Source |

| CAS Number | 154985-94-1 | sigmaaldrich.com |

| Molecular Formula | C₄H₇ClO | sigmaaldrich.com |

| Molecular Weight | 106.55 g/mol | Calculated |

Synthetic Methodologies for (1-Chlorocyclopropyl)methanol

The synthesis of (1-Chlorocyclopropyl)methanol, a functionalized cyclopropane, is of significant interest due to the utility of cyclopropyl motifs in medicinal chemistry and materials science. The inherent ring strain and specific stereoelectronic properties of the cyclopropane ring, combined with the presence of both hydroxyl and chloro substituents, make it a versatile building block. Methodologies for its synthesis can be broadly categorized into two main approaches: the construction of the three-membered ring with the chlorine atom already incorporated, and the chlorination of a pre-existing cyclopropylmethanol structure. Furthermore, the development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(1-chlorocyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4(3-6)1-2-4/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYFNEFRNAQBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309464 | |

| Record name | 1-Chlorocyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154985-94-1 | |

| Record name | 1-Chlorocyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154985-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorocyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Chlorocyclopropyl Methanol Systems

Cyclopropyl (B3062369) Carbinyl Rearrangements and Ring Expansion Phenomena

The generation of a positive charge on the carbon atom attached to a cyclopropane (B1198618) ring leads to the formation of a cyclopropylcarbinyl cation. This intermediate is notably stabilized through delocalization of the positive charge into the C-C bonds of the ring, often described as a non-classical carbocation. This stabilization drives a cascade of characteristic rearrangements, including ring expansion, which have been extensively studied to understand reaction mechanisms and develop synthetic methodologies.

Cyclopropylmethanol (B32771) systems, including (1-Chlorocyclopropyl)methanol, readily undergo cationic rearrangements upon treatment with acids or reagents that facilitate the departure of the hydroxyl group. The initial step is the formation of the highly debated cyclopropylcarbinyl cation intermediate. This cation is not a single static structure but is understood as a set of rapidly equilibrating, delocalized carbocations, including the bicyclobutonium ion, which can lead to a variety of products tubitak.gov.tr.

The fate of the cyclopropylcarbinyl cation is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring. The primary rearrangement pathways include:

Ring Expansion: The cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl cation. This process relieves the significant ring strain of the three-membered ring wikipedia.org.

Ring Opening: The cation can undergo fragmentation to form a homoallylic cation, which is an open-chain, resonance-stabilized carbocation tubitak.gov.tr.

Cyclopropylcarbinyl-Cyclopropylcarbinyl Scrambling: Before rearranging to other structures, the positive charge can be scrambled among the carbon atoms of the cyclopropane ring and the carbinyl carbon tubitak.gov.tr.

These rearrangements are often thermodynamically driven, proceeding to generate a more stable carbocation nih.gov. For instance, a primary cyclopropylcarbinyl cation may rearrange to a tertiary carbocation through a 1,2-shift if the molecular structure allows chemscene.com. In nature, these types of cationic cascade reactions are catalyzed by enzymes to produce a vast number of structurally diverse natural products rsc.org. Mimicking this process with small molecule catalysts is a significant area of research in synthetic chemistry rsc.org.

The Doering-LaFlamme allene synthesis is a classic method for preparing allenes from alkenes through a two-step process that involves a dihalocyclopropane intermediate polishtechnicalreview.com. While the reaction typically starts from an alkene and a dihalocarbene, its mechanism involves an intermediate structurally related to derivatives of (1-Chlorocyclopropyl)methanol.

The key steps of the synthesis are:

Dihalocyclopropanation: An alkene is reacted with a dihalocarbene (e.g., :CBr₂) to form a 1,1-dihalocyclopropane nih.gov.

Rearrangement: The dihalocyclopropane is then treated with an organolithium reagent or a reducing metal like magnesium or sodium. This treatment results in a metal-halogen exchange, forming a 1-metallo-1-halocyclopropane intermediate, which is considered a cyclopropyl carbenoid polishtechnicalreview.com. This carbenoid species is unstable and undergoes α-elimination and a concerted electrocyclic ring-opening to furnish the allene product polishtechnicalreview.com.

Research has extended this methodology to the asymmetric synthesis of allenes. By using enantiopure 1-chlorocyclopropyl p-tolyl sulfoxides, which can be converted into enantiopure cyclopropylmagnesium carbenoids, optically active allenic alcohols have been synthesized. This demonstrates that the rearrangement of the cyclopropylmagnesium carbenoid intermediate can proceed with a high degree of enantiospecificity polishtechnicalreview.com.

A prominent example is the differing behavior of exo and endo isomers of cyclopropylmethanol systems fused to rigid bicyclic frameworks, such as benzonorbornadiene. In one study, the reaction of an endo-cyclopropyl methanol (B129727) derivative with thionyl chloride resulted in two types of rearrangements in nearly equal measure: a "sequential rearrangement" (cyclopropyl to allylcarbinyl rearrangement followed by a 1,2-aryl shift) and a "cyclopropylcarbinyl–cyclopropylcarbinyl rearrangement". In contrast, the corresponding exo isomer primarily underwent only the sequential rearrangement. This difference in reactivity is attributed to the steric interactions and the relative stabilities of the cationic intermediates formed from each isomer tubitak.gov.tr.

Substituents on the cyclopropane ring also exert a strong influence. Electron-withdrawing groups can alter the stability of the cationic intermediates, sometimes leading to the formation of bicyclobutane products wikipedia.org. Conversely, groups capable of stabilizing a positive charge, such as a γ-trimethylsilyl group, can direct the rearrangement towards the formation of stabilized cyclobutyl cations wikipedia.org.

| Substrate Feature | Observed Rearrangement Pathway | Primary Product Type | Reference |

|---|---|---|---|

| endo-Cyclopropylmethanol on Benzonorbornadiene | Sequential & Cyclopropylcarbinyl-Cyclopropylcarbinyl | Mixture of rearranged chlorides/alcohols | |

| exo-Cyclopropylmethanol on Benzonorbornadiene | Mainly Sequential Rearrangement | Rearranged chloride (isomerized) | |

| γ-Trimethylsilyl Group (cis) | Rearrangement to γ-silyl-stabilized cation | Substituted cyclobutyl acetate | wikipedia.org |

| Electron-Withdrawing Substituent (e.g., CF₃, CN) | γ-Elimination from cationic intermediate | Bicyclobutane products | wikipedia.org |

The Achmatowicz reaction is a powerful oxidative rearrangement used to convert furans into dihydropyrans wikipedia.org. In its classic form, a furfuryl alcohol is treated with an oxidizing agent, such as bromine, in methanol wikipedia.org. This process involves the oxidation of the furan ring to a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which then rearranges to a dihydropyran upon acid catalysis wikipedia.org. This reaction has become a cornerstone in the synthesis of monosaccharides and other complex oxygen-containing heterocycles.

The term "methanol-driven oxidative rearrangement" in this context refers to the role of methanol as both a solvent and a reactant that gets incorporated into the intermediate. Modern variations of the Achmatowicz reaction have focused on developing more sustainable, catalytic versions, including biocatalytic approaches where methanol can serve as a sacrificial reductant to drive the enzymatic cycle.

While the Achmatowicz reaction is a well-defined oxidative ring expansion for five-membered furan rings, a direct, named equivalent for the oxidative ring expansion of cyclopropyl systems like (1-Chlorocyclopropyl)methanol is not established in the literature. The reactivity of cyclopropanes is typically dominated by strain-releasing rearrangements of carbocationic intermediates, as discussed previously, rather than oxidative ring expansions of this type. The high ring strain of cyclopropane makes it susceptible to ring-opening, but this is generally initiated by electrophilic attack or the formation of an adjacent cation, not by oxidation in the manner of the Achmatowicz reaction.

Ring-Opening and Fragmentation Reactions

Beyond rearrangements that maintain a cyclic structure (e.g., ring expansion to cyclobutanes), cyclopropylmethanol systems are prone to reactions that lead to complete opening of the three-membered ring. These fragmentation reactions are synthetically valuable for accessing acyclic structures with specific stereochemistry and functionality.

A characteristic and synthetically useful ring-opening reaction of cyclopropylmethanols is their conversion into homoallylic halides. This transformation can be achieved by treating the cyclopropylmethanol with a variety of metal halides. The reaction proceeds via the formation of the cyclopropylcarbinyl cation, which, instead of rearranging to a cyclobutyl cation, undergoes fragmentation of a cyclopropane C-C bond to yield a stabilized homoallylic cation. This cation is then trapped by a halide ion to give the final homoallylic halide product.

This reaction provides a reliable method for the regioselective synthesis of γ,δ-unsaturated halides, which are versatile intermediates in organic synthesis. The choice of metal halide and reaction conditions can influence the efficiency and selectivity of the transformation.

Regioselective Ring Cleavage leading to Acyclic Products

The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated under various conditions to yield stable acyclic products. In systems like (1-chlorocyclopropyl)methanol, the cleavage of the carbon-carbon bonds within the ring can be controlled to achieve specific regiochemical outcomes. Such transformations are valuable in synthesis, as they can convert a constrained cyclic system into a functionalized linear chain, often establishing useful stereochemical relationships.

Research into the ring-opening of related cyclopropanol systems has shown that these reactions can proceed through radical or ionic intermediates. For instance, oxidative radical ring-opening can be initiated by homolytic cleavage of the O-H bond in cyclopropanols, leading to an alkoxy radical. This is followed by β-scission of a C-C bond in the ring to form a more stable alkyl radical, which can then be trapped to form functionalized acyclic ketones beilstein-journals.orgnih.gov. While this pathway involves the hydroxyl group, cleavage is often directed to the bond opposite the substituent-bearing carbon.

In the context of (1-chlorocyclopropyl)methanol, electrophilic activation (discussed in 3.2.3) can also lead to regioselective cleavage. The direction of ring-opening is governed by the stability of the resulting carbocationic intermediate. Cleavage of the C2-C3 bond would be expected to be disfavored. The cleavage will occur at either the C1-C2 or C1-C3 bond, influenced by the electronic nature of the substituents and the reaction conditions. The resulting acyclic products are often homoallylic alcohols or related structures, which are versatile intermediates in organic synthesis. The regioselectivity of such cleavages is a key consideration in synthetic planning, with studies on analogous systems like epoxy alcohols providing precedents for controlling the site of nucleophilic attack nih.gov.

Mechanistic Pathways of Electrophilic Ring Opening

The electrophilic ring opening of cyclopropylmethanol systems is a well-established process, typically initiated by protonation or coordination of a Lewis acid to the hydroxyl group. This activation converts the hydroxyl into a good leaving group (H₂O or a Lewis acid complex), facilitating its departure and the formation of a highly reactive cyclopropylcarbinyl cation intermediate stackexchange.com.

This cation is not a classical carbocation but is better described as a set of rapidly equilibrating, non-classical carbocations, including the cyclobutyl and homoallyl cations. The distribution of positive charge is delocalized over several carbon atoms, which influences the subsequent reaction pathway. The fate of this intermediate determines the final product structure and can include:

Nucleophilic trapping: A nucleophile present in the reaction medium can attack one of the carbons bearing a partial positive charge. Attack at the exocyclic carbon leads to a cyclopropyl-containing product, while attack at one of the ring carbons can result in an acyclic homoallylic product.

Rearrangement: The cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl or open-chain carbocation before being trapped stackexchange.com.

Elimination: Loss of a proton can lead to the formation of an alkene.

For (1-chlorocyclopropyl)methanol, the initial electrophilic activation at the oxygen atom would generate a primary carbocation adjacent to the cyclopropane ring. This intermediate readily undergoes ring opening because the relief of ring strain provides a strong thermodynamic driving force. The presence of the chlorine atom on the same carbon influences the stability of the cationic intermediates and can direct the regioselectivity of the ring-opening process, as the electron-withdrawing nature of chlorine can destabilize an adjacent positive charge.

Substitution and Elimination Pathways in Halogenated Cyclopropylmethanols

Halogenated cyclopropanes exhibit unique behavior in substitution and elimination reactions due to factors like increased ring strain, altered hybridization of the carbon-halogen bond, and geometric constraints.

Nucleophilic Substitution Reactions of Chlorine Atoms

Direct nucleophilic substitution of the chlorine atom in (1-chlorocyclopropyl)methanol via classical Sₙ2 or Sₙ1 mechanisms is highly disfavored.

Sₙ2 Pathway: The backside attack required for an Sₙ2 reaction is sterically hindered by the cyclopropane ring structure. The approaching nucleophile would have to attack from within the ring, which is geometrically impossible.

Sₙ1 Pathway: The formation of a cyclopropyl cation at the C1 position is energetically unfavorable due to angle strain and the sp² hybridization required for a planar carbocation.

Consequently, formal nucleophilic substitution on such systems often proceeds through an alternative elimination-addition mechanism researchgate.netresearchgate.net. This pathway involves two steps:

Elimination: A strong base abstracts a proton from a carbon adjacent to the chlorine-bearing carbon, leading to the elimination of HCl and the formation of a highly strained cyclopropene intermediate.

Addition: The nucleophile then adds across the double bond of the cyclopropene. The regioselectivity of this addition is dictated by the electronic and steric properties of the substituents on the ring researchgate.net.

This mechanism circumvents the issues associated with direct substitution and is a common pathway for the reaction of halocyclopropanes with strong bases and nucleophiles researchgate.net.

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions in halogenated cyclopropyl systems primarily follow an E2-like pathway to produce cyclopropene derivatives, which can be isolated or react further.

E2 Mechanism: This is a concerted, single-step process where a base removes a proton from a β-carbon while the leaving group (chloride) departs from the α-carbon lumenlearning.com. The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base youtube.com. A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. This geometric constraint can be difficult to achieve in a rigid cyclopropane ring, but syn-elimination, though less common, can also occur. For (1-chlorocyclopropyl)methanol, a strong, hindered base would be required to favor elimination over other potential reactions.

E1 Mechanism: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate lumenlearning.comlibretexts.org. As discussed previously, the formation of a cyclopropyl cation is highly unfavorable, making the E1 pathway for the elimination of HCl from (1-chlorocyclopropyl)methanol extremely unlikely.

Therefore, elimination reactions in this system are expected to proceed via an E2 or a related concerted mechanism, driven by a strong base. The resulting cyclopropene is a valuable, albeit reactive, synthetic intermediate.

| Elimination Mechanism | Substrate Requirement | Base Requirement | Kinetics | Intermediate | Stereochemistry |

| E1 | Tertiary > Secondary | Weak Base | First Order | Carbocation | Not stereospecific |

| E2 | Tertiary > Secondary > Primary | Strong Base | Second Order | None (Transition State) | Requires anti-periplanar geometry |

Redox Chemistry: Oxidation and Reduction of (1-Chlorocyclopropyl)methanol

The functional groups of (1-chlorocyclopropyl)methanol allow for distinct oxidation and reduction reactions.

Oxidation: The primary alcohol moiety of (1-chlorocyclopropyl)methanol can be selectively oxidized to the corresponding aldehyde, (1-chlorocyclopropyl)carbaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid, especially in aqueous media where the aldehyde can form a hydrate that is susceptible to further oxidation masterorganicchemistry.com. A variety of modern oxidation methods are suitable for this transformation, offering high selectivity and mild reaction conditions. uhamka.ac.id

Common reagents for the selective oxidation of primary alcohols to aldehydes include:

Pyridinium chlorochromate (PCC): A classic reagent used in an anhydrous solvent like dichloromethane.

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that works under mild, neutral conditions.

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

TEMPO-catalyzed oxidation: Employs a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite d-nb.infoorganic-chemistry.orgnih.gov. This method is often highly chemoselective for primary alcohols. nih.gov

| Reagent System | Typical Conditions | Key Features |

| PCC | CH₂Cl₂, Room Temp | Mild, but chromium-based |

| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Neutral conditions, expensive |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | High yield, requires low temp |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Catalytic, highly selective |

Reduction: Reduction of (1-chlorocyclopropyl)methanol can target the carbon-chlorine bond. The C-Cl bond on a cyclopropane ring can be cleaved via catalytic hydrodechlorination. This process typically involves a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like H₂ gas or a transfer hydrogenation reagent (e.g., sodium borohydride, formic acid) researchgate.netrsc.org. The reaction proceeds by oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis, to yield cyclopropylmethanol. This method provides a pathway to remove the halogen while preserving the cyclopropane ring and the alcohol functionality.

Lewis Acid-Mediated Transformations of Cyclopropyl-Containing Substrates

Lewis acids play a crucial role in activating substrates for a variety of transformations by coordinating to lone pairs of electrons, typically on heteroatoms like oxygen. In the case of (1-chlorocyclopropyl)methanol, a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, TMSOTf) would coordinate to the oxygen of the hydroxyl group nih.gov.

This coordination dramatically enhances the leaving group ability of the hydroxyl group, facilitating its departure and promoting the formation of the cyclopropylcarbinyl cation, as discussed in the context of electrophilic ring opening (Section 3.2.3). The use of a Lewis acid provides a milder, non-protonic method for initiating these reactions. The subsequent pathway of the cationic intermediate—be it ring-opening, rearrangement, or nucleophilic attack—can be influenced by the choice of Lewis acid and the specific reaction conditions, potentially offering greater control over the reaction outcome compared to Brønsted acids. Lewis acid promotion is a common strategy for initiating cascade reactions in strained ring systems, leading to the construction of complex molecular architectures rsc.orgmdpi.com.

Stereochemical Analysis and Chirality in 1 Chlorocyclopropyl Methanol Research

Chirality and Stereoisomerism in Cyclopropylmethanol (B32771) Architectures

(1-Chlorocyclopropyl)methanol possesses a chiral center at the carbon atom of the cyclopropane (B1198618) ring that is bonded to the chlorine atom, the hydroxymethyl group, and two other carbon atoms of the ring. This chirality gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org The presence of substituents on the cyclopropane ring introduces the possibility of diastereomerism.

The cyclopropylmethanol framework, a common motif in organic synthesis, presents unique stereochemical features. The rigid, strained three-membered ring restricts conformational flexibility, influencing the spatial orientation of substituents. In the case of (1-Chlorocyclopropyl)methanol, the relative orientation of the chloro and hydroxymethyl groups can lead to cis and trans isomers, which are diastereomers. These diastereomers can, in turn, exist as pairs of enantiomers. The synthesis of cyclopropane-containing compounds often yields mixtures of stereoisomers, making their separation and characterization a significant challenge for chemists. thieme-connect.comrochester.edu

The biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.gov For instance, in many pharmaceutical compounds, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net Therefore, the ability to synthesize and analyze stereochemically pure (1-Chlorocyclopropyl)methanol is of paramount importance for its potential applications.

Assessment of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical purity of (1-Chlorocyclopropyl)methanol is crucial for its application in research and development. Several analytical techniques are employed to determine the enantiomeric and diastereomeric purity of chiral compounds.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating enantiomers. chromatographyonline.comnih.govsigmaaldrich.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times. The ratio of the peak areas in the chromatogram provides a quantitative measure of the enantiomeric excess (e.e.). Similarly, gas chromatography (GC) with chiral columns can be employed for the separation of volatile chiral compounds. chromatographyonline.com

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and resolution. mdpi.comnih.gov In CE, chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. researchgate.netmdpi.com The method has been successfully applied to determine the enantiomeric purity of various pharmaceuticals. nih.gov

For the assessment of diastereomeric purity, standard chromatographic techniques like HPLC and GC on achiral columns are often sufficient, as diastereomers have different physical properties and can be separated more easily than enantiomers. thieme-connect.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between diastereomers, as they typically exhibit different chemical shifts and coupling constants in their NMR spectra. thieme-connect.comcaltech.edudtic.mil

The validation of these analytical methods is essential to ensure their accuracy, precision, and reliability, following established regulatory guidelines. chromatographyonline.com

Table 1: Analytical Techniques for Stereochemical Purity Assessment

| Technique | Principle | Application | References |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Enantiomeric purity | chromatographyonline.comnih.govsigmaaldrich.com |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | Enantiomeric purity of volatile compounds | chromatographyonline.com |

| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector. | Enantiomeric purity | researchgate.netmdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Different chemical shifts and coupling constants for diastereomers. | Diastereomeric purity | thieme-connect.comcaltech.edudtic.mil |

Methodologies for Absolute and Relative Configuration Assignment

Determining the absolute and relative configuration of stereoisomers is a fundamental aspect of stereochemical analysis.

Absolute Configuration refers to the definitive three-dimensional arrangement of atoms in a chiral molecule. wikipedia.org The most reliable method for determining the absolute configuration is single-crystal X-ray crystallography. wikipedia.org This technique provides a detailed map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial position of each atom. However, obtaining suitable crystals for analysis can be a significant challenge. thieme-connect.com

When X-ray crystallography is not feasible, other techniques can be employed. These include:

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) , which measure the differential interaction of the molecule with circularly polarized light. wikipedia.org

NMR spectroscopy using chiral derivatizing agents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, leading to distinguishable NMR spectra that can be used to deduce the absolute configuration. wikipedia.org

Relative Configuration describes the orientation of substituents relative to each other within a molecule. For cyclopropane derivatives, this often refers to the cis or trans relationship between substituents on the ring.

NMR spectroscopy is a powerful tool for determining relative configuration. thieme-connect.comcaltech.edudtic.mil The magnitude of the coupling constants (J-values) between protons on the cyclopropane ring can provide information about their relative stereochemistry. caltech.edudtic.mil For instance, cis and trans protons typically have different coupling constants. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to establish the spatial proximity of atoms and thus deduce the relative configuration. thieme-connect.com

In some cases, chemical derivatization can be used to determine the relative configuration. For example, converting a vicinal diol to an acetonide can help establish the erythro or threo relationship of the hydroxyl groups based on the analysis of the resulting cyclic derivative. mdpi.com

Table 2: Methods for Configuration Assignment

| Method | Type of Configuration | Principle | References |

| Single-Crystal X-ray Crystallography | Absolute | Diffraction of X-rays by a crystal lattice. | wikipedia.org |

| Vibrational Circular Dichroism (VCD) / Optical Rotatory Dispersion (ORD) | Absolute | Differential interaction with circularly polarized light. | wikipedia.org |

| NMR with Chiral Auxiliaries | Absolute | Formation of diastereomeric complexes with distinct NMR spectra. | wikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Relative | Analysis of coupling constants and Nuclear Overhauser Effects. | thieme-connect.comcaltech.edudtic.mil |

| Chemical Derivatization | Relative | Conversion to a derivative with known stereochemical features. | mdpi.com |

Applications of 1 Chlorocyclopropyl Methanol As a Synthetic Building Block

Role in the Total Synthesis of Complex Organic Molecules

The rigid, three-dimensional nature of the chlorocyclopropyl group makes (1-chlorocyclopropyl)methanol an attractive building block for introducing specific stereochemical and conformational constraints in the total synthesis of intricate organic molecules.

A significant application of (1-chlorocyclopropyl)methanol is demonstrated in the synthetic efforts toward Callipeltoside A, a macrolactone isolated from the marine sponge Callipelta sp. This natural product exhibits notable biological activities, including antitumor and anti-HIV properties. A key structural feature of Callipeltoside A is a dienyne side chain bearing a unique trans-chlorocyclopropane ring.

Enantiomerically enriched trans-(1-chlorocyclopropyl)methanol serves as a crucial chiral precursor for constructing this complex side chain. acs.org Researchers have developed synthetic routes where the sp-sp2 bond of the dienyne side chain is formed via a Stille coupling reaction. acs.org The use of enantiopure forms of chlorocyclopropane derivatives derived from (1-chlorocyclopropyl)methanol is essential for unambiguously determining the relative and absolute stereochemistry of the final natural product. acs.org

Table 1: Key Intermediates in the Synthesis of the Callipeltoside A Side Chain

| Compound Name | Role in Synthesis | Reference |

| trans-(1-Chlorocyclopropyl)methanol | Chiral building block for the dienyne side chain | acs.org |

| 1,1-Dibromo-1-alkene derivative | Alkyne equivalent in Stille coupling reaction | acs.org |

| Vinylstannane derivative | Coupling partner in Stille coupling reaction | acs.org |

The cyclopropane (B1198618) motif is a well-established feature in a variety of commercial agrochemicals due to its ability to enhance biological activity and metabolic stability. (1-Chlorocyclopropyl)methanol and related cyclopropyl (B3062369) derivatives serve as important intermediates in the synthesis of these agricultural products. nbinno.comactylis.com The incorporation of the 1-chlorocyclopropyl moiety can influence the potency, selectivity, and pharmacokinetic properties of the final active ingredient. These building blocks are instrumental in creating precursor molecules for a range of pesticides and fungicides. echemi.comlookchem.com

Beyond specific applications in natural products and agrochemicals, (1-chlorocyclopropyl)methanol is a valuable precursor for a wide array of structurally diverse organic compounds. The cyclopropyl group, particularly when activated by the chloro-substituent, can undergo various transformations, including ring-opening reactions, to yield different carbocyclic and acyclic structures. This reactivity allows chemists to access a broad range of molecular skeletons that would be challenging to prepare through other methods. It serves as a starting material for synthesizing other useful intermediates like cyclopropyl aldehydes and cyclopropylamines. nbinno.com

Generation of Further Functionalized Derivatives

The hydroxyl and chloro groups of (1-chlorocyclopropyl)methanol provide handles for extensive chemical modification, enabling its conversion into a variety of other functionalized cyclopropane derivatives.

(1-Chlorocyclopropyl)methanol can be used as a starting point for the synthesis of novel, substituted cyclopropylmethanol (B32771) analogs. The inherent reactivity of the molecule allows for the introduction of other functional groups onto the cyclopropane ring or modification of the hydroxymethyl group. For instance, related alkenyl cyclopropyl methanol (B129727) derivatives can undergo palladium-catalyzed borylation to form acyclic allylboronic esters, demonstrating a pathway to more complex, functionalized molecules from a cyclopropyl scaffold. researchgate.net

A primary application of cyclopropanemethanol and its analogs, including (1-chlorocyclopropyl)methanol, is in the preparation of cyclopropylmethyl halides, such as cyclopropylmethyl chloride (CPMCl) and cyclopropylmethyl bromide (CPMBr). google.comepo.org These halides are themselves important synthetic intermediates.

One common method involves the treatment of the corresponding cyclopropanemethanol with an aqueous solution of a hydrogen halide (HX), such as hydrochloric acid or hydrobromic acid, at controlled temperatures, typically ranging from -30°C to 35°C. google.comgoogleapis.com This reaction often produces a two-phase system, with an organic phase containing the desired cyclopropylmethyl halide along with isomeric byproducts like cyclobutyl halide and 4-halo-1-butene. google.comepo.org The crude product can then be separated by decantation and purified by fractional distillation. google.comgoogleapis.com

Another synthetic route involves reacting the alcohol with a complex formed from an N-halosuccinimide (e.g., N-chlorosuccinimide) and a dialkyl sulfide in an organic solvent. epo.org

Table 2: Reaction Conditions for Synthesis of Cyclopropylmethyl Halides

| Reagents | Temperature | Key Outcome | Reference |

| Aqueous Hydrogen Halide (HX) | -30°C to 35°C | Formation of a two-phase system containing CPMX, CBX, and 4-halo-1-butene | google.comgoogleapis.com |

| N-halosuccinimide and dialkyl sulfide | 0°C to 40°C | Conversion of cyclopropanemethanol to the corresponding halide | epo.org |

Spectroscopic Characterization and Computational Studies of 1 Chlorocyclopropyl Methanol

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to characterize (1-Chlorocyclopropyl)methanol, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Coupled Systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of (1-Chlorocyclopropyl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons on the cyclopropyl (B3062369) ring typically appear as complex multiplets due to geminal and vicinal coupling. The chemical shift of the hydroxymethyl protons is also a key diagnostic feature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The quaternary carbon attached to the chlorine atom, the two methylene carbons of the cyclopropyl ring, and the hydroxymethyl carbon all exhibit characteristic chemical shifts.

Below is a table summarizing typical NMR data for (1-Chlorocyclopropyl)methanol. Note that exact chemical shifts can vary depending on the solvent and concentration.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1 | - | ~60-70 | - |

| C2 (CH₂) | ~0.8-1.2 | ~15-25 | Multiplet |

| C3 (CH₂) | ~0.8-1.2 | ~15-25 | Multiplet |

| CH₂OH | ~3.5-3.8 | ~65-75 | Doublet |

| OH | Variable | - | Singlet (broad) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in (1-Chlorocyclopropyl)methanol. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds. docbrown.infonist.gov

Key diagnostic peaks include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. docbrown.inforesearchgate.net

C-H Stretch: Absorptions just below 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the cyclopropyl and methylene groups.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

C-Cl Stretch: A weaker absorption in the 600-800 cm⁻¹ range is indicative of the C-Cl bond.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretch | 2850-3000 | Medium to Strong |

| C-O | Stretch | 1000-1200 | Strong |

| C-Cl | Stretch | 600-800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of (1-Chlorocyclopropyl)methanol, which helps in confirming its structure. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Common fragmentation pathways for alcohols include α-cleavage and dehydration. libretexts.orgyoutube.com For (1-Chlorocyclopropyl)methanol, key fragments might arise from:

Loss of a chlorine radical.

Loss of the hydroxymethyl group.

Cleavage of the cyclopropyl ring.

| Ion | m/z (for ³⁵Cl) | Possible Identity |

| [M]⁺ | 106 | Molecular Ion |

| [M+2]⁺ | 108 | Isotopic peak for ³⁷Cl |

| [M-CH₂OH]⁺ | 75 | Loss of hydroxymethyl group |

| [M-Cl]⁺ | 71 | Loss of chlorine |

| [C₃H₅]⁺ | 41 | Cyclopropyl fragment |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Analysis

Since (1-Chlorocyclopropyl)methanol is a chiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for determining its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light. rsc.orgnih.gov

The experimental ECD spectrum is compared with a theoretically calculated spectrum for a known enantiomer (e.g., the R or S configuration). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the chiral center. nih.gov This comparison is a powerful tool for characterizing enantiomerically pure samples. rsc.orgnih.gov

Theoretical and Computational Chemistry Approaches

Computational methods are increasingly used to complement experimental data, providing deeper insights into the properties of molecules like (1-Chlorocyclopropyl)methanol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov For (1-Chlorocyclopropyl)methanol, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and ECD spectra. These calculated spectra can be compared with experimental data to confirm the structure and stereochemistry. mdpi.comnih.gov

Predict Reactivity: Analyze the distribution of electron density and molecular orbitals (e.g., HOMO and LUMO) to predict sites of reactivity and potential reaction mechanisms.

DFT studies on related small molecules have demonstrated the accuracy of this approach in predicting chiroptical properties and understanding reaction pathways. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Spin-Spin Coupling Constants)

The prediction of nuclear magnetic resonance (NMR) parameters, such as spin-spin coupling constants, through quantum chemical calculations is a powerful tool for structural elucidation. For (1-Chlorocyclopropyl)methanol, theoretical calculations would be instrumental in assigning signals in its ¹H and ¹³C NMR spectra and understanding the through-bond interactions between different nuclei.

The primary method for calculating spin-spin coupling constants is density functional theory (DFT). The calculation involves determining the Ramsey terms: the Fermi-contact (FC), spin-dipole (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) contributions. The FC term is often the most significant contributor to one-bond and two-bond coupling constants.

For (1-Chlorocyclopropyl)methanol, specific coupling constants of interest would include:

¹J(C,H): One-bond couplings between carbon and hydrogen atoms.

²J(H,H): Geminal couplings between protons on the same carbon.

³J(H,H): Vicinal couplings between protons on adjacent carbons, which are highly dependent on the dihedral angle and are crucial for conformational analysis.

J(C,Cl): Coupling between carbon and chlorine, which can be challenging to measure experimentally but can be predicted computationally.

A hypothetical data table of predicted spin-spin coupling constants for a dominant conformer of (1-Chlorocyclopropyl)methanol might look as follows. The actual values would require specific quantum chemical calculations.

| Coupling Nuclei | Predicted Coupling Constant (Hz) | Contributing Terms |

| ¹J(C1-H) | Value | FC, SD, PSO, DSO |

| ¹J(C2-H) | Value | FC, SD, PSO, DSO |

| ²J(H-C2-H) | Value | FC, SD, PSO, DSO |

| ³J(H-C1-C2-H) | Value | FC, SD, PSO, DSO |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Analysis of Conformational Preferences and Hyperconjugation Effects

The rotational freedom around the C-C bond connecting the cyclopropyl ring and the methanol (B129727) group in (1-Chlorocyclopropyl)methanol gives rise to different conformers. The relative stability of these conformers is governed by a combination of steric hindrance, electrostatic interactions, and hyperconjugative effects.

Computational methods, such as DFT or ab initio calculations, can be employed to perform a conformational search and determine the potential energy surface as a function of the dihedral angle between the C-Cl bond and the C-O bond. This analysis would reveal the lowest energy (most stable) conformers.

Hyperconjugation, the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital, can play a significant role in stabilizing certain conformations. In (1-Chlorocyclopropyl)methanol, potential hyperconjugative interactions include:

σ(C-H) → σ(C-Cl):* Donation of electron density from a C-H bond on the cyclopropyl ring to the anti-bonding orbital of the C-Cl bond.

σ(C-C) → σ(C-O):* Donation from a C-C bond within the strained cyclopropyl ring to the anti-bonding orbital of the C-O bond.

n(O) → σ(C-C):* Donation from the lone pair of the oxygen atom to an anti-bonding orbital of a cyclopropyl C-C bond.

The strength of these interactions is highly dependent on the geometry of the molecule, and thus influences the conformational preferences. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify the energetic contribution of these hyperconjugative interactions.

A table summarizing the relative energies of different hypothetical conformers of (1-Chlorocyclopropyl)methanol is presented below.

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Key Hyperconjugative Interactions |

| Anti | 180° | Value | Description |

| Gauche (+) | +60° | Value | Description |

| Gauche (-) | -60° | Value | Description |

| Eclipsed | 0° | Value | Description |

Note: The values and descriptions in this table are illustrative and require specific computational studies for (1-Chlorocyclopropyl)methanol.

Molecular Modeling and Force Field Parametrization

Molecular modeling, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, can provide insights into the dynamic behavior and bulk properties of (1-Chlorocyclopropyl)methanol. A critical component for these simulations is an accurate force field, which is a set of parameters that describe the potential energy of the system.

While general-purpose force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can provide a starting point, accurate simulations often require the development of specific parameters for the molecule of interest, especially for unusual structural motifs like a chloro-substituted cyclopropyl group.

The parametrization process typically involves the following steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to obtain reference data, including the equilibrium geometry, vibrational frequencies, and the potential energy surface for key dihedral angles.

Parameter Fitting: The force field parameters (e.g., bond stretching force constants, angle bending force constants, and dihedral torsion parameters) are adjusted to reproduce the QM reference data.

Validation: The newly developed parameters are validated by comparing the results of MM calculations with experimental data or higher-level QM calculations for various properties.

A table outlining some of the key force field parameters that would need to be specifically parametrized for (1-Chlorocyclopropyl)methanol is shown below.

| Parameter Type | Atoms Involved | Parameter Value | Source of Reference Data |

| Bond Stretching | C(ring)-Cl | Value | QM geometry optimization |

| Angle Bending | Cl-C(ring)-C(ring) | Value | QM geometry optimization |

| Dihedral Torsion | Cl-C(ring)-C(methanol)-O | Value | QM potential energy scan |

| Non-bonded (Lennard-Jones) | Cl | Value | Fitting to experimental data |

| Non-bonded (Partial Charge) | Cl, C, O, H | Value | QM electrostatic potential fitting |

Note: The parameter values are placeholders and would be determined during the force field development process.

Future Research Directions and Methodological Advancements

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly focused on developing "green" and sustainable synthetic processes. For cyclopropyl (B3062369) compounds, this involves moving away from hazardous reagents and minimizing waste. wikipedia.orgpatsnap.comgoogle.com A key area of development is the use of safer carbene precursors for cyclopropanation reactions. Traditional methods often rely on diazoalkanes, which can be explosive and require careful handling. nih.govdicp.ac.cn Research is exploring the use of gem-dichloroalkanes as stable precursors for non-stabilized carbenes, which can then be used in asymmetric cyclopropanation. nih.govdicp.ac.cn This approach avoids the liabilities associated with diazo compounds. nih.govdicp.ac.cn

Furthermore, there is a drive to reduce the use of organic solvents and expensive, often toxic, transition-metal catalysts. nih.govnsf.gov Biocatalytic approaches, for instance, often take place in aqueous media, reducing the reliance on organic solvents. nih.gov The development of methods that utilize readily available and non-energetic starting materials is a critical goal for making the synthesis of cyclopropanes, including (1-Chlorocyclopropyl)methanol, more sustainable. dicp.ac.cnpsu.edu One patented method for preparing cyclopropylmethanol (B32771) emphasizes the use of easily obtained raw materials, mild reaction conditions without high temperature or pressure, and simple post-processing that generates minimal waste, aligning with the principles of green chemistry. patsnap.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for improving the synthesis of cyclopropanes. While rhodium(II) carboxylates have been highly effective catalysts for cyclopropanation, research is expanding to other metals and catalyst designs. taylorfrancis.comthieme-connect.com

Recent advancements include the use of cobalt catalysts for asymmetric cyclopropanation, which show high levels of enantioselectivity for a variety of alkenes. nih.govdicp.ac.cn These cobalt-based systems can utilize gem-dichloroalkanes as carbene precursors, expanding the scope of accessible cyclopropanes. nih.govdicp.ac.cn Another emerging area is the use of low-valent bismuth complexes that can catalyze cyclopropanation under blue LED irradiation, showcasing the potential of photocatalysis in this field. organic-chemistry.org

The efficiency of existing catalytic systems is also being improved. For instance, in methanol (B129727) synthesis, which shares principles with the synthesis of other alcohols, research focuses on enhancing copper-based catalysts. dtu.dkresearchgate.netchemistryviews.orgnih.govmdpi.com Innovations in catalyst supports, such as using zirconia-alumina nanoparticles, and the introduction of promoters can significantly increase reaction rates and efficiency. oil-gasportal.com The goal is to develop catalysts that are not only highly active and selective but also robust and reusable, further contributing to the sustainability of the process. oil-gasportal.com

Integration of Bio- and Chemo-enzymatic Approaches in Cyclopropyl Chemistry

The integration of biocatalysis with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for producing complex chiral molecules. nih.govnsf.govutdallas.edurochester.edu Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, are being developed to catalyze stereoselective cyclopropanation reactions with high efficiency and selectivity. utdallas.edurochester.eduacs.org

These biocatalytic methods can produce enantioenriched cyclopropanes that serve as valuable building blocks for further chemical modification. nih.govutdallas.edu For example, a chemo-enzymatic approach can involve an initial enzymatic cyclopropanation to create a chiral core structure, followed by chemical reactions to diversify the molecule. nih.govnsf.govrochester.edu This strategy combines the high selectivity of enzymes with the broad scope of chemical reactions, enabling the rapid generation of diverse and enantiopure cyclopropane-containing compounds. nih.govnsf.govrochester.edu

The development of biocatalysts for the synthesis of functionalized cyclopropanes, such as those containing ketone or boronate ester groups, further expands the utility of this approach. nih.govnsf.govutdallas.edurochester.edu These functional groups can be readily transformed into a wide range of other functionalities using well-established chemical methods. nih.govnsf.govutdallas.edurochester.edu

Advanced Strategies for Cyclopropane (B1198618) Ring Manipulation and Functionalization

Beyond the synthesis of the cyclopropane ring itself, a significant area of research is the development of new methods for its manipulation and functionalization. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be harnessed to create more complex molecular structures. nih.govnih.govmarquette.edu

Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives, for example, have been developed to construct various polycyclic and heterocyclic compounds. nih.govnih.gov These reactions often proceed through a radical pathway, where a radical addition to a double bond on the cyclopropane derivative initiates a ring-opening, followed by an intramolecular cyclization. nih.gov

Another important strategy is the Michael-initiated ring closure (MIRC), which has emerged as a versatile method for constructing cyclopropane rings with high enantioselectivity. rsc.orgrsc.org This approach involves the addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to form the three-membered ring. rsc.org

Furthermore, the direct functionalization of the cyclopropane ring is an active area of research. Methods for introducing substituents onto the pre-formed ring, while maintaining its integrity, are highly valuable. This includes the development of selective C-H activation and cross-coupling reactions that can be applied to cyclopropyl systems.

Q & A

Basic: What are the common synthetic routes for (1-Chlorocyclopropyl)methanol, and how do reaction conditions influence yield?

Answer:

(1-Chlorocyclopropyl)methanol is typically synthesized via nucleophilic substitution or cyclopropanation reactions. For example, cyclopropylmethanol derivatives can be prepared by reacting cyclopropane precursors with chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions . Reaction temperature and solvent polarity critically affect regioselectivity and yield. For instance, lower temperatures (0–5°C) in tetrahydrofuran (THF) minimize side reactions like ring-opening of the cyclopropane . Post-synthesis purification often involves column chromatography or recrystallization to isolate the product from by-products such as diastereomers or chlorinated impurities .

Advanced: How can computational modeling resolve contradictions in reported stereochemical outcomes of (1-Chlorocyclopropyl)methanol derivatives?

Answer:

Discrepancies in stereochemical data (e.g., conflicting NMR or X-ray crystallography results) can arise from dynamic ring-puckering effects in cyclopropane systems. Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), predict equilibrium geometries and transition states, clarifying whether observed stereoisomers result from kinetic vs. thermodynamic control . For example, molecular dynamics simulations of the cyclopropane ring’s strain energy can explain unexpected diastereomer ratios in nucleophilic additions .

Basic: What spectroscopic techniques are optimal for characterizing (1-Chlorocyclopropyl)methanol?

Answer:

- NMR : H NMR distinguishes chlorine’s deshielding effect on adjacent protons (δ ~3.5–4.5 ppm for CH₂OH). C NMR identifies cyclopropane carbons (δ ~10–20 ppm) and the chlorinated carbon (δ ~45–55 ppm) .

- IR : O-H stretching (~3200–3400 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 120.0234 for C₄H₇ClO⁺) and fragments like [C₃H₅Cl]⁺ .

Advanced: How can researchers mitigate instability of (1-Chlorocyclopropyl)methanol in aqueous solutions?

Answer:

The compound’s cyclopropane ring is prone to hydrolysis under acidic/basic conditions. Stabilization strategies include:

- Buffered Systems : Use pH 6–7 phosphate buffers to slow ring-opening .

- Lyophilization : Freeze-drying aqueous solutions preserves integrity for long-term storage .

- Derivatization : Converting the hydroxyl group to esters (e.g., acetate) enhances stability during biological assays . Kinetic studies using HPLC monitoring (e.g., C18 columns, acetonitrile/water mobile phase) quantify degradation rates .

Basic: What are the key differences in reactivity between (1-Chlorocyclopropyl)methanol and its fluorinated analogs?

Answer:

Fluorinated analogs (e.g., 1-fluorocyclopropyl derivatives) exhibit higher electronegativity, altering reaction pathways:

- Nucleophilic Substitution : Fluorine’s poor leaving-group ability reduces SN2 reactivity compared to chlorine .

- Hydrogen Bonding : The -OH group in (1-Chlorocyclopropyl)methanol participates in stronger H-bonding, affecting solubility in nonpolar solvents .

- Metabolic Stability : Fluorinated analogs show slower hepatic clearance in vitro (e.g., microsomal assays), as seen in comparative studies with Cunninghamella elegans .

Advanced: What methodologies address conflicting bioactivity data for (1-Chlorocyclopropyl)methanol in enzyme inhibition assays?

Answer:

Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Solutions include:

- Standardized Protocols : Use uniform DMSO concentrations (<1% v/v) to avoid solvent interference .

- Dose-Response Curves : Triplicate measurements with positive/negative controls (e.g., ketoconazole for CYP450 assays) improve reproducibility .

- Molecular Docking : Software like AutoDock Vina identifies binding poses, clarifying whether steric effects from the cyclopropane ring hinder target engagement .

Basic: How is (1-Chlorocyclopropyl)methanol quantified in environmental matrices?

Answer:

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) using C18 cartridges isolates the compound from water/soil samples. Quantification via GC-MS (e.g., EPA Method 8270) with internal standards (e.g., 2,4,6-tribromophenol) achieves detection limits of 0.1–1 ppb . For biological matrices, LC-MS/MS with MRM transitions (e.g., m/z 120 → 85) enhances specificity .

Advanced: What synthetic strategies minimize racemization in chiral (1-Chlorocyclopropyl)methanol derivatives?

Answer:

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation yield enantiomerically enriched products (ee >90%) .

- Low-Temperature Conditions : Reactions at –78°C (dry ice/acetone) reduce thermal racemization .

- Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H) to resolve enantiomers and confirm optical purity post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.